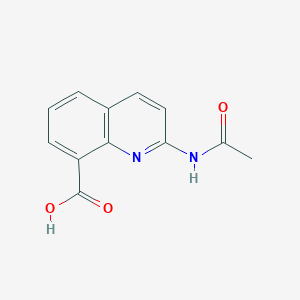

2-Acetamidoquinoline-8-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

2-acetamidoquinoline-8-carboxylic acid |

InChI |

InChI=1S/C12H10N2O3/c1-7(15)13-10-6-5-8-3-2-4-9(12(16)17)11(8)14-10/h2-6H,1H3,(H,16,17)(H,13,14,15) |

InChI Key |

JUNFAWAJTQGDSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC2=C(C=CC=C2C(=O)O)C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Acetamidoquinoline 8 Carboxylic Acid and Its Analogs

Strategies for Quinoline (B57606) Carboxylic Acid Scaffold Construction

The construction of the quinoline carboxylic acid scaffold is paramount for accessing a wide array of derivatives with potential biological activity. Modern synthetic approaches have increasingly moved away from classical condensation reactions toward more sophisticated and versatile transition metal-catalyzed methods. These reactions often proceed through the activation of otherwise inert C-H bonds, offering novel and direct pathways to complex molecular architectures.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. Methodologies based on catalytic cycles involving metals such as rhodium, copper, silver, cobalt, and palladium enable the formation of the quinoline nucleus through annulation (ring-forming) reactions and direct functionalization of C-H bonds. These approaches are often more efficient and tolerant of various functional groups compared to traditional methods.

Rhodium catalysis has emerged as a powerful tool for the regioselective functionalization of C-H bonds. In the context of quinoline synthesis, Rh(III)-catalyzed oxidative coupling reactions between anilines and alkynes provide a direct route to quinoline carboxylates. This strategy relies on the directing ability of the aniline's amino group to facilitate the selective activation of the ortho C-H bond.

A key study demonstrated the oxidative coupling of anilines with ethyl propiolate using a catalytic system composed of [RhCpCl2]2, AgSbF6, and Cu(OAc)2·H2O. scispace.com Mechanistic investigations suggest that the reaction proceeds through a reversible, electrophilic C-H metallation at the ortho-position. The coordination of the rhodium catalyst to the aniline (B41778) nitrogen atom effectively traps the metal at the ortho position, preventing para-functionalization and ensuring high regioselectivity. scispace.com The reaction conditions, including the catalyst loading and solvent, have been optimized to maximize the yield of the desired quinoline products. scispace.com Further studies have systematically explored the C-H bond activation of quinoline and its derivatives using rhodium complexes, confirming that activation of the heteroring is generally preferred over the carbocyclic ring. csic.es

Table 1: Optimization of Rh(III)-Catalyzed Synthesis of Quinoline Carboxylates scispace.com

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 5 | DCE | 80 | 71 |

| 2 | 2.5 | DCE | 80 | 74 |

| 3 | 1 | DCE | 50 | 40 |

| 4 | 2.5 | DCE | 50 | 88 |

| 5 | 2.5 | CH2Cl2 | 40 | 35 |

| 6 | 2.5 | Dioxane | 80 | 50 |

| Reaction Conditions: Substrate 1a (1 mmol), ethyl propiolate (2.1 mmol), [RhCpCl2]2, AgSbF6 (20 mol %), Cu(OAc)2·H2O (20 mol %) in 2 mL solvent for 5 h. |

Copper, being an abundant and relatively inexpensive metal, is a highly attractive catalyst for organic synthesis. Various copper-catalyzed annulation reactions have been developed for the construction of the quinoline scaffold.

One effective method involves a domino reaction between enaminones and 2-bromo- or 2-iodobenzaldehydes. rsc.org This sequence consists of an aldol (B89426) reaction followed by C(aryl)-N bond formation and subsequent elimination to yield the quinoline derivative. The electronic properties of the starting benzaldehyde (B42025) play a significant role in the outcome of the reaction. rsc.org Another innovative approach is the copper-catalyzed oxidative cross-dehydrogenative coupling between N-arylglycine derivatives and olefins, which produces multifunctional quinoline dicarboxylates. mdpi.com This method is particularly noteworthy for its use of K2S2O8 as a co-oxidant, which is a low-cost, low-toxicity reagent that contributes to the overall sustainability of the process. mdpi.com More recently, copper-catalyzed oxidative C-H annulation of existing quinolines with 1,2-dichloroethane (B1671644) (DCE) has been described, where DCE serves as both a solvent and a vinyl equivalent to construct a benzoquinolizinium ring system. nih.govacs.org

Table 2: Overview of Copper-Catalyzed Quinoline Synthesis Strategies

| Strategy | Substrates | Catalyst System | Key Features |

| Domino Reaction | Enaminones, 2-halobenzaldehydes | Copper catalyst | Consists of aldol reaction, C-N bond formation, and elimination. rsc.org |

| Oxidative Coupling | N-arylglycine derivatives, Olefins | CuBr, K2S2O8 | Cost-effective and eco-friendly system. mdpi.com |

| C-H Annulation | Quinolines, 1,2-dichloroethane | Copper catalyst | DCE acts as solvent and vinyl equivalent. nih.govacs.org |

| Cascade Reaction | N-(2-ethynylaryl)-1,2,3-triazoles | Copper catalyst | C(sp3)–H activation initiates a radical addition/cyclization cascade. acs.org |

Silver catalysis offers unique reactivity for constructing heterocyclic systems through oxidative pathways. An atom-efficient, silver-catalyzed double decarboxylative strategy has been developed for the one-step synthesis of quinolin-2-ones from readily available oxamic acids and acrylic acids. rsc.orgnih.gov This reaction proceeds via an elegant addition-cyclization-elimination cascade sequence that can be initiated either thermally or photochemically. rsc.orgnih.gov

The proposed mechanism involves the oxidation of Ag+ to the active Ag2+ species, which then generates a carbamoyl (B1232498) radical via decarboxylation of the oxamic acid. rsc.org This radical adds to the acrylic acid, initiating a cyclization and elimination cascade to form the quinolin-2-one core. rsc.org This method represents a double-disconnection approach, formally constructing the product from a phenylformamide precursor and an olefin moiety. nih.gov In other work, silver has been used to mediate the oxidative coupling and cyclization of N-arylimines and alkynes, demonstrating that silver's carbophilic π-acidity can facilitate the activation of terminal C-H bonds on alkynes to initiate quinoline formation. acs.org

First-row transition metals like cobalt are gaining prominence for C-H activation due to their high abundance and low cost. Cobalt-catalyzed methods have been successfully applied to the functionalization of C-H bonds for quinoline synthesis, often employing a directing group to control regioselectivity. The 8-aminoquinoline (B160924) moiety itself has proven to be an excellent directing group for this purpose.

A general method for the cobalt-catalyzed, aminoquinoline-directed sp2 C-H bond alkenylation by alkynes has been developed. nih.gov This reaction utilizes a simple Co(OAc)2 catalyst with Mn(OAc)2 as a co-catalyst and air as the terminal oxidant. The 8-aminoquinoline directing group coordinates to the cobalt center, positioning the catalyst for selective activation of the ortho C-H bond of a phenyl group attached to the amide nitrogen. nih.gov This strategy allows for the synthesis of highly substituted derivatives. Mechanistic studies on related systems have led to the isolation and characterization of organometallic Co(III) intermediates, providing significant insight into the catalytic cycle. nih.gov Furthermore, cobalt catalysts have been shown to enable the C(sp3)–H alkenylation of 8-methylquinoline, demonstrating the versatility of cobalt in activating different types of C-H bonds on the quinoline scaffold. acs.org

Table 3: Optimization of Cobalt-Catalyzed C-H Alkenylation nih.gov

| Entry | Cobalt Catalyst | Additive | Base | Solvent | Yield (%) |

| 1 | Co(OAc)2 | Mn(OAc)2 | NaOPiv | t-AmylOH | 68 |

| 2 | Co(OAc)2 | Mn(OAc)2 | KOPiv | t-AmylOH | 72 |

| 3 | Co(OAc)2 | Mn(OAc)2 | CsOPiv | t-AmylOH | 81 |

| 4 | Co(acac)2 | Mn(OAc)2 | CsOPiv | t-AmylOH | 70 |

| 5 | Co(OAc)2 | None | CsOPiv | t-AmylOH | <5 |

| 6 | Co(OAc)2 | Mn(OAc)2 | CsOPiv | Dioxane | 55 |

| Reaction performed on a benzamide (B126) substrate with an 8-aminoquinoline directing group coupled with an alkyne. |

Palladium catalysis is one of the most powerful and versatile tools in modern organic synthesis. Palladium-catalyzed carbonylative heterocyclization, where carbon monoxide (CO) is incorporated into the product, provides a direct route to quinolinone structures, which are key precursors for quinoline carboxylic acids.

These reactions often involve the coupling of a functionalized aniline derivative with an alkyne or alkene in the presence of a palladium catalyst and CO. For example, the palladium-catalyzed carbonylative cyclization of functionalized enamines can produce quinolin-4(1H)-one derivatives in high yields, and subsequent hydrolysis can furnish the corresponding carboxylic acids. nih.gov Another powerful strategy is the palladium-catalyzed dehydrogenative coupling, also known as the intramolecular Fujiwara-Moritani or oxidative Mizoroki-Heck reaction. This approach involves the direct coupling between an aromatic C-H bond and an olefinic C-H bond. By carefully choosing the reaction conditions, including the palladium source (e.g., Pd(OAc)2 or PdCl2(CH3CN)2) and oxidant system, one can selectively synthesize 4-substituted quinolines through a 6-exo-trig cyclization followed by aromatization. nih.gov

Table of Compounds

| Compound Name |

| 2-Acetamidoquinoline-8-carboxylic acid |

| Ethyl propiolate |

| Quinoline |

| Quinolin-2-one |

| Quinolin-4(1H)-one |

| Benzoquinolizinium |

| Phenylformamide |

| Oxamic acid |

| Acrylic acid |

| 8-Methylquinoline |

| Carbon monoxide |

| Isoquinolino[1,2-b]quinazolin-8-one |

Doebner-Miller and Related Condensation Reactions

The Doebner-Miller reaction, a variation of the Skraup synthesis, is a fundamental method for quinoline synthesis. nih.govmdpi.com It traditionally involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. nih.govmdpi.com

Classic Doebner-Miller syntheses often suffer from low yields and the formation of difficult-to-remove byproducts. tandfonline.com An improved method for the synthesis of 2-methyl-8-quinoline carboxylic acid utilizes a two-phase system of 12 N HCl and toluene (B28343) with a phase transfer catalyst, such as triethylbenzylammonium chloride. tandfonline.com This approach significantly simplifies the isolation of the product and improves yields. tandfonline.com For instance, the reaction of anthranilic acid with crotonaldehyde (B89634) in this biphasic system produces 2-methyl-8-quinoline carboxylic acid, which can then be further alkylated. tandfonline.comrmit.edu.vn Treatment with lithium diisopropylamide (LDA) followed by reaction with an appropriate alkyl bromide allows for the synthesis of other 2-alkyl-8-quinoline carboxylic acids. tandfonline.comresearchgate.net

Below is a table summarizing the results of the improved Doebner-Miller reaction for the synthesis of 2-methyl-8-quinoline carboxylic acid under various conditions. tandfonline.com

| Oxidizing Agent | Condensing Agent | Yield (%) |

| None | None | 55 |

| m-Nitrobenzenesulfonic acid | None | 52 |

| None | ZnCl₂ | 50 |

To address the often harsh conditions and low yields of the traditional Doebner reaction, which combines an aniline, an aldehyde, and pyruvic acid, various catalytic systems have been developed. nih.govwikipedia.org

Ytterbium perfluorooctanoate (Yb(PFO)₃) has been employed as a catalyst in a one-pot synthesis of quinoline-4-carboxylic acid derivatives in water. acs.orgnih.gov This method offers a greener alternative to traditional organic solvents.

A heterogeneous catalyst system using vanadium pentoxide supported on magnetite (V₂O₅/Fe₃O₄) has also been shown to be effective for the Doebner reaction in water. derpharmachemica.comderpharmachemica.comresearchgate.net This catalyst is prepared by co-precipitation followed by wet impregnation and calcination. derpharmachemica.comderpharmachemica.com The catalytic activity is influenced by the weight percentage of V₂O₅, with 2.5% V₂O₅/Fe₃O₄ showing the best performance. derpharmachemica.comderpharmachemica.com This system is reusable and tolerates a variety of functional groups on the aldehyde and amine substrates, with electron-rich aldehydes generally providing higher yields. derpharmachemica.com The reaction proceeds by refluxing a mixture of an amine, an aldehyde, and pyruvic acid in water with the V₂O₅/Fe₃O₄ catalyst. derpharmachemica.com

Here is a summary of the synthesis of quinoline-4-carboxylic acid derivatives using the V₂O₅/Fe₃O₄ catalyst system. derpharmachemica.com

| Amine | Aldehyde | Product | Yield (%) |

| Aniline | Benzaldehyde | 2-Phenylquinoline-4-carboxylic acid | 92 |

| Aniline | 4-Methylbenzaldehyde | 2-(p-Tolyl)quinoline-4-carboxylic acid | 95 |

| Aniline | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | 88 |

| Aniline | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | 96 |

| 4-Methylaniline | Benzaldehyde | 6-Methyl-2-phenylquinoline-4-carboxylic acid | 94 |

| 4-Chloroaniline | Benzaldehyde | 6-Chloro-2-phenylquinoline-4-carboxylic acid | 90 |

The Pfitzinger reaction offers an alternative route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound under basic conditions. nih.govmdpi.comwikipedia.org The reaction proceeds through the hydrolysis of the amide bond in isatin to form a keto-acid, which then condenses with the carbonyl compound to form an imine. wikipedia.org Subsequent cyclization and dehydration yield the final quinoline product. wikipedia.org Variations of this reaction, such as the Halberkann variant, utilize N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. mdpi.comorganicreactions.orgwikipedia.org The reaction mechanism can proceed through an initial aldol addition followed by cyclization and dehydration, or through the formation of a Schiff base followed by an aldol-type reaction and subsequent elimination. wikipedia.org Both the Pfitzinger and Friedländer reactions are considered extensions of the same fundamental synthetic strategy. organicreactions.orgscispace.com

Oxidative Decarboxylation and Radical-Mediated Arylation of Quinolines

Direct C-H arylation of quinolines can be achieved through an oxidative decarboxylation reaction. rsc.org One such method employs silver nitrate (B79036) (AgNO₃) as a catalyst to facilitate the intermolecular decarboxylative arylation of quinolines using aromatic carboxylic acids as the arylating agents under microwave irradiation. rsc.org This approach demonstrates good substrate scope and tolerance for various functional groups. rsc.org Radical trapping experiments have indicated that this transformation proceeds via a radical mechanism. rsc.org

Another strategy involves the K₂S₂O₈-mediated oxidative annulation of anilines and aryl ketones, with DMSO serving as a methine equivalent, to produce 4-arylquinolines. nih.gov This process is believed to involve the generation of a sulfenium ion, followed by C-N and C-C bond formations and cyclization. nih.gov

Superacid-Catalyzed Cyclization Methodologies for Polysubstituted Quinolines

Superacids, such as triflic acid (CF₃SO₃H), can promote the cyclization of vinylogous imines, prepared from anilines and cinnamaldehydes, to form quinolines. nih.gov The proposed mechanism involves the formation of dicationic superelectrophilic intermediates. nih.gov The cyclization of these intermediates, followed by the protolytic elimination of a stable group like benzene (B151609), leads to the aromatization of the quinoline ring system. nih.gov This method is particularly effective, with triflic acid providing high yields where other acids like sulfuric acid, methanesulfonic acid, and trifluoroacetic acid are less effective. nih.gov

Diels-Alder Reactions for Related Quinoline-5,8-dione Systems

The Diels-Alder reaction provides a powerful tool for the construction of cyclic systems, including those that can serve as precursors to quinoline derivatives. The aza-Diels-Alder reaction, also known as the Povarov reaction, is particularly relevant for quinoline synthesis. nih.gov This reaction typically involves an electron-deficient diene (an aryl imine) and an electron-rich dienophile (an alkyne or alkene). nih.gov The reaction can be catalyzed by Lewis acids and results in the formation of a dihydroquinoline intermediate, which is then oxidized to the quinoline. nih.gov This strategy has been successfully employed for the synthesis of various chlorinated quinolines and benzoquinolines. nih.gov

Furthermore, the Diels-Alder reaction of quinone systems, such as 8,8-dimethylnaphthalene-1,4,5(8H)-trione, with various dienes can lead to adducts that are precursors to complex polycyclic systems containing a quinoline-like core. rsc.org The regioselectivity of these cycloadditions can often be predicted by frontier molecular orbital theory. rsc.org An inverse-electron-demand Diels-Alder reaction of in situ generated aza-o-quinone methides with enaminones has also been developed for the synthesis of 3-aroyl quinolines. acs.org

Targeted Functionalization and Derivatization of the Quinoline Core

The targeted functionalization of the quinoline core is a key strategy for the synthesis of complex molecules. This approach allows for the introduction of various functional groups at specific positions of the quinoline ring system, thereby enabling the generation of a diverse range of derivatives with tailored properties.

The introduction of an acetamido group onto the quinoline core is typically achieved through the N-acylation of an aminoquinoline precursor. researchgate.net This reaction is a fundamental transformation in organic synthesis and can be accomplished using various acetylating agents. A common and efficient method involves the use of acetic anhydride. sapub.orgresearchgate.netyoutube.com The reaction is often carried out in a suitable solvent, and in some cases, a base may be added to neutralize the acetic acid byproduct. researchgate.net

The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate with the departure of an acetate (B1210297) ion yields the N-acetylated product, 2-acetamidoquinoline. youtube.com The reaction conditions can be optimized to achieve high yields and chemoselectivity, especially when other reactive functional groups are present in the molecule. researchgate.net

Alternative acetylating agents include acetyl chloride and acetonitrile. nih.gov While acetyl chloride is highly reactive, it can be corrosive and may require careful handling. nih.gov Acetonitrile can serve as a safer alternative, particularly in continuous-flow systems catalyzed by alumina. nih.gov The choice of acetylating agent and reaction conditions depends on the specific substrate and the desired outcome.

Table 1: N-Acylation of Amines

| Amine Substrate | Acetylating Agent | Catalyst/Conditions | Product | Yield | Reference |

| 2-Aminoquinoline | Acetic Anhydride | Neat, reflux | 2-Acetamidoquinoline | Good | sapub.org |

| Aromatic Amines | Acetic Anhydride | Aqueous medium | N-Arylacetamides | Good | researchgate.net |

| Aliphatic Amines | Ethyl Acetate/Butyl Acetate | Acetic Acid (catalytic) | N-Alkylacetamides | Excellent | rsc.org |

| Aromatic Amines | Acetonitrile | Alumina, 150°C, 50 bar | N-Arylacetamides | Good | nih.gov |

This table presents a summary of different methods for the N-acylation of amines, which is the key step for introducing the acetamido group.

The carboxylic acid group at the 8-position of the quinoline ring is a versatile handle for further derivatization. This functionality can be readily converted into esters and amides, providing access to a wide array of analogs with potentially different biological activities and physicochemical properties.

Esterification of the carboxylic acid group can be achieved through various methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. chemguide.co.uklibretexts.org This method is particularly suitable for simple alcohols like methanol (B129727) and ethanol (B145695). libretexts.orgcommonorganicchemistry.com

For more sensitive substrates or to avoid harsh acidic conditions, alternative methods are available. The use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitates esterification under milder conditions. commonorganicchemistry.com Another approach is the alkylation of the carboxylate salt with an alkyl halide, such as methyl iodide for methyl esters or benzyl (B1604629) chloride for benzyl esters. commonorganicchemistry.comgoogle.com Niobium(V) chloride has also been reported as a catalyst for the benzylation of carboxylic acids. nih.gov

Table 2: Esterification of Carboxylic Acids

| Carboxylic Acid | Alcohol/Reagent | Catalyst/Conditions | Ester Product | Yield | Reference |

| Benzoic Acid | Methanol | HCl (catalyst) | Methyl Benzoate | - | libretexts.org |

| Various | Benzyl Alcohol | Niobium(V) Chloride | Benzyl Esters | High | nih.gov |

| Various | Benzyl Chloride | Quaternary Ammonium Carboxylate | Benzyl Esters | Good | google.com |

| Various | Methanol | Sulfuric Acid | Methyl Esters | - | google.com |

| Various | Alcohols | 2,2'-Biphenol-derived phosphoric acid | Esters | High | organic-chemistry.org |

This table summarizes various methods for the esterification of carboxylic acids, a key transformation for modifying the 8-carboxylic acid group.

The conversion of the carboxylic acid to an amide is another important derivatization strategy. This is typically achieved by activating the carboxylic acid followed by reaction with an amine. youtube.comlibretexts.org Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. peptide.comresearchgate.netkhanacademy.org

Phosphonium and aminium-based reagents such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective coupling agents. researchgate.netsigmaaldrich.com These reagents can facilitate amide bond formation even with sterically hindered amines or for the synthesis of complex peptides. sigmaaldrich.com Direct amidation can also be achieved under harsher conditions by heating the carboxylic acid and amine, sometimes with a catalyst like boric acid. youtube.comorganic-chemistry.org

Table 3: Amidation of Carboxylic Acids

| Carboxylic Acid | Amine | Coupling Reagent/Conditions | Amide Product | Reference |

| Various | Various | DCC | Amides | khanacademy.org |

| Various | Various | HBTU/Hünig's base | Amides | organic-chemistry.org |

| Various | Various | PyBOP | Amides | researchgate.net |

| N-protected amino acids | Various | EDC | Peptides | researchgate.net |

| Various | Various | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Amides | organic-chemistry.org |

This table highlights different coupling reagents and conditions for the synthesis of amides from carboxylic acids, a crucial derivatization of the 8-carboxylic acid moiety.

The regioselective synthesis of substituted quinolines is a significant challenge in organic chemistry. For instance, the nitration of 2-methylquinoline (B7769805) can lead to a mixture of isomers, primarily the 5-nitro and 8-nitro derivatives. google.com Achieving high selectivity for one isomer over the other often requires careful control of reaction conditions or the use of directing groups. researchgate.netresearchgate.net

The nitration of quinoline itself typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). google.com The separation of these isomers can be achieved by fractional crystallization of their salts. For example, the hydrochloride salts of 5-nitroquinoline and 8-nitroquinoline exhibit different solubilities, allowing for their separation. google.com HPLC analysis is a common method to determine the ratio of the isomers in the mixture. google.com

Recent advances have focused on developing more selective nitration methods. For example, the nitration of quinoline N-oxides can be directed to the 3-position using tert-butyl nitrite. rsc.org The use of protecting groups on the quinoline nitrogen can also influence the regioselectivity of electrophilic substitution reactions. researchgate.net

Table 4: Regioselective Nitration of Quinolines

| Substrate | Nitrating Agent | Conditions | Major Product(s) | Reference |

| Quinoline | Mixed Acid | - | 5-Nitroquinoline & 8-Nitroquinoline | google.com |

| Quinoline N-oxide | tert-Butyl Nitrite | MeCN, 100 °C | 3-Nitroquinoline N-oxide | rsc.org |

| N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline | Nitric Acid | -25 °C | 6-Nitro-1,2,3,4-tetrahydroquinoline | researchgate.net |

| 2-Arylated oxazino pyridines | tert-Butyl Nitrite/TEMPO/O2 | - | meta-Nitropyridines | acs.org |

This table provides an overview of different methods for the regioselective nitration of quinolines and related heterocycles, a key aspect in the synthesis of specifically substituted analogs.

The development of stereoselective methods for the synthesis of functionalized carboxylic acids is of great interest, particularly for the preparation of chiral molecules with defined three-dimensional structures. acs.orgrsc.org Asymmetric catalysis, using chiral catalysts or auxiliaries, is a powerful tool for achieving high enantioselectivity in these transformations. researchgate.netthieme-connect.com

For example, N-heterocyclic carbene (NHC) catalyzed cascade reactions have been employed for the stereoselective synthesis of functionalized tetrahydroquinolines. nih.gov These reactions can create multiple stereocenters with high diastereoselectivity and enantioselectivity. acs.orgnih.gov Another approach involves the use of chiral ligands, such as those derived from quinine (B1679958), to control the stereochemical outcome of reactions. wikipedia.org The inverse electron demand Diels-Alder reaction, catalyzed by a chiral titanium(IV) complex, has been used for the asymmetric synthesis of tetrahydroquinoline derivatives. nih.govacs.org

Recent studies have also explored the stereoselective synthesis of α-glycosylated carboxylic acids using phenanthroline catalysis. rsc.orgrsc.org This method allows for the formation of α-glycosyl esters with high diastereoselectivity. rsc.orgrsc.org

Table 5: Stereoselective Synthesis Approaches

| Reaction Type | Catalyst/Chiral Source | Substrates | Product Type | Stereoselectivity | Reference |

| aza-Michael-Michael-lactonization cascade | N-Heterocyclic Carbene | 2'-aminophenylenones and 2-bromoenals | Functionalized tetrahydroquinolines | High (up to 98.7% ee) | nih.gov |

| Michael–Mannich–lactamization cascade | N-Heterocyclic Carbene | o-amino aromatic aldimines and 2-bromoenals | Functionalized pyrrolo[3,2-c]quinolines | Excellent (up to >99% ee) | acs.org |

| Inverse Electron Demand Diels-Alder | Chiral Ti(IV) complex | Electron-poor dienes and electron-rich dienophiles | Asymmetric tetrahydroquinoline derivatives | Moderate to high enantioselectivity | nih.govacs.org |

| α-Glycosylation | Phenanthroline | Glycosyl bromides and carboxylic acids | α-Glycosylated carboxylic acids | High diastereoselectivity | rsc.orgrsc.org |

This table showcases various stereoselective synthetic methods that can be applied to the synthesis of chiral quinoline derivatives and functionalized carboxylic acids.

Carboxylic Acid Group Transformations

Green Chemistry and Sustainable Synthetic Routes for Quinoline Carboxylic Acids

The growing emphasis on environmental stewardship in chemical synthesis has spurred the development of green and sustainable methodologies for the production of quinoline carboxylic acids. These approaches aim to mitigate the environmental impact of traditional synthetic routes by focusing on the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. Key advancements in this area include the refinement of classical reactions like the Doebner and Friedländer syntheses to align with the principles of green chemistry.

One notable green approach involves a modified, one-pot multicomponent Doebner hydrogen transfer reaction for the synthesis of 4-quinoline carboxylic acids. This method employs p-toluenesulfonic acid (p-TSA) as a catalyst in a dual green solvent system of water and ethylene (B1197577) glycol. tandfonline.comtandfonline.comresearchgate.net This strategy offers significant benefits, including mild reaction conditions, high conversion rates, a broad substrate scope, and reduced reaction times. tandfonline.comtandfonline.comresearchgate.net For instance, the reaction of an aryl aldehyde, an amine, and pyruvic acid under these conditions can yield the desired quinoline-4-carboxylic acid in as little as three hours with high yields. researchgate.netresearchgate.net

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for the green synthesis of quinoline carboxylic acids. researchgate.netijsat.orgnih.gov Microwave irradiation can dramatically shorten reaction times and improve yields compared to conventional heating methods. researchgate.netijsat.org For example, the synthesis of quinoline-4-carboxylic acid derivatives via a one-pot, three-component reaction of aromatic benzaldehydes, substituted anilines, and pyruvic acid, catalyzed by p-TSA under microwave irradiation, has been shown to be highly efficient. researchgate.net This method often avoids the use of hazardous organic solvents and simplifies the work-up process. researchgate.net

Ultrasound-assisted synthesis is another energy-efficient technique that has been successfully applied to the production of quinoline derivatives. rsc.orgnih.gov The use of ultrasonic irradiation can enhance reaction rates and yields, often in aqueous media, thereby reducing the reliance on volatile organic solvents. rsc.orgresearchgate.net

Furthermore, the development of recyclable and non-hazardous catalysts is a cornerstone of green quinoline synthesis. researchgate.net Catalysts such as silica (B1680970) sulfuric acid and citric acid have been effectively used in the Doebner and Friedländer reactions, respectively, offering milder and more environmentally benign alternatives to traditional acid catalysts. researchgate.netresearchgate.net These solid acid catalysts can often be recovered and reused, further enhancing the sustainability of the process. researchgate.net

The electrochemical synthesis of quinolines from readily available nitro compounds represents another innovative and sustainable approach. rsc.org This method avoids the use of chemical reagents by employing an electric current to drive the reaction, operating under mild conditions with high atom economy. rsc.org

These green methodologies are not only environmentally advantageous but also often lead to improved efficiency and cost-effectiveness in the synthesis of quinoline carboxylic acids and their analogs, making them highly attractive for both academic research and industrial applications.

Recent studies have provided specific data on the efficacy of these green synthetic routes. For example, in a modified Doebner reaction for the synthesis of quinoline-4-carboxylic acid, the use of p-TSA in a water/ethylene glycol mixture at 50°C resulted in an 85% yield in just 3 hours. researchgate.net The versatility of this method was demonstrated by its successful application to a variety of aryl amines and aryl aldehydes. researchgate.net

In the realm of microwave-assisted synthesis, the use of p-toluenesulfonic acid as a catalyst in ethanol for the synthesis of quinoline-4-carboxylic acid derivatives has been reported to produce yields ranging from 75% to 94% in a matter of minutes. researchgate.netnih.gov This stands in stark contrast to conventional heating methods which can take several hours to achieve lower yields. nih.gov

The following interactive data tables summarize the findings from various green synthetic approaches to quinoline carboxylic acids.

Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Acid Derivatives

| Reactants | Catalyst | Solvent | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aromatic Benzaldehyde, Substituted Aniline, Pyruvic Acid | p-Toluenesulfonic acid | Ethanol | >5 | 80-94 | researchgate.netnih.gov |

| 5,5-dimethylcyclohexane-1,3-dione, Acetanilide, Substituted Benzaldehydes | Triethylamine | - | 5-7 | 87-93 | ijsat.org |

| 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives, ethyl (E)-2-cyano-3-(furan-2-yl)acrylate | K₂CO₃ | Ethanol | >5 | 90-94 | nih.gov |

Modified Doebner Reaction for Quinoline-4-Carboxylic Acid Synthesis

| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-methylbenzaldehyde, Aniline, Sodium Pyruvate | p-TSA | Ethylene glycol/water (2:1) | 50 | 3 | 85 | researchgate.net |

| Aryl Aldehyde, Amine, Pyruvic Acid | p-TSA | Water/Ethylene glycol | - | ~3 | High | tandfonline.com |

| Pyruvic acid, Aldehydes, Anilines | Silica sulfuric acid | - | - | - | Moderate to high | researchgate.net |

Ultrasound-Assisted Synthesis of Quinoline Derivatives

| Reactants | Reaction Conditions | Reaction Time (min) | Yield | Reference |

|---|---|---|---|---|

| 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde, Aromatic acid hydrazide | Absolute ethanol, catalytic glacial acetic acid, ultrasonic waves | 4-6 | Good | mdpi.com |

| Aniline, Aldehydes, Ethyl 3,3-diethoxypropionate | SnCl₂·2H₂O, water, ultrasound irradiation (35 kHz) | - | Good | researchgate.net |

| Hybrid quinoline-imidazole derivatives | N-alkylation of imidazole (B134444) ring and Huisgen [3 + 2] dipolar cycloaddition under US irradiation | 150-180 | Slightly higher than conventional | rsc.orgnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei, offering profound insights into the molecular structure of a compound.

High-Resolution ¹H NMR for Proton Environment and Connectivity

High-resolution ¹H NMR spectroscopy is instrumental in defining the proton environment and the connectivity of protons within a molecule. For carboxylic acids, the acidic proton of the carboxyl group is notably deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group. libretexts.org This results in a characteristic downfield chemical shift, typically observed in the 10-12 ppm region, which is a distinctive feature for carboxylic acids. libretexts.org Protons on carbon atoms adjacent to the carboxylic acid typically resonate in the 2-3 ppm range. libretexts.org In the case of 2-Acetamidoquinoline-8-carboxylic acid, the specific chemical shifts of the protons on the quinoline (B57606) ring system and the acetamido group provide a detailed map of the proton framework.

Due to hydrogen bonding, the signal for the carboxylic acid proton often appears as a broad singlet. libretexts.org The addition of deuterium (B1214612) oxide (D₂O) leads to a hydrogen-deuterium exchange, causing the disappearance of this signal, a common technique used to identify acidic protons.

¹³C NMR for Carbon Skeleton and Functional Group Confirmation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are influenced by their local electronic environment. The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in the 160-185 ppm range. libretexts.orglibretexts.org This is slightly upfield compared to the carbonyl carbons of aldehydes and ketones, which resonate between 180-220 ppm. libretexts.org

For this compound, the ¹³C NMR spectrum would be expected to show distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the acetamido group, and the various carbons of the quinoline ring. The specific chemical shifts of the aromatic carbons in the quinoline system generally fall within the 125-170 ppm range. oregonstate.edu The presence of the acetamido and carboxylic acid substituents would further influence the precise chemical shifts of the quinoline carbons. Some studies on related hydroxyquinoline carboxylic acids have shown that factors like tautomerism can affect the ¹³C chemical shift patterns. psu.eduresearchgate.net

Table 1: Predicted ¹³C NMR Chemical Shifts for a Carboxylic Acid Moiety

| Carbon Environment | Chemical Shift (ppm) |

|---|---|

| C=O (in carboxylic acids and esters) | 170 - 185 |

| Aromatic Carbons | 125 - 150 |

| Alkene Carbons | 115 - 140 |

This table presents typical chemical shift ranges for carbon atoms in specific chemical environments. libretexts.org

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Complex Structure and Conformational Analysis

For complex molecules like this compound, one-dimensional NMR spectra can become crowded and difficult to interpret fully. Advanced two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between different nuclei.

Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful. HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular structure. princeton.edu For instance, it can confirm the position of the acetamido and carboxylic acid groups on the quinoline ring by showing correlations between the protons of one group and the carbons of the other or the ring system.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is another powerful 2D NMR technique that provides information about the spatial proximity of protons. By detecting through-space interactions, NOESY can help determine the conformation and stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing clues about the molecular structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS/HRMS) for Molecular Weight and Accurate Mass Determination

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids, often keeping the molecule intact. nih.gov High-Resolution Mass Spectrometry (HRMS) coupled with ESI provides a highly accurate measurement of the molecular weight. This precision allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its chemical formula. Some studies on related hydroxyquinoline carboxylic acids have utilized HRMS for full characterization. researchgate.net

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the parent molecule.

For carboxylic acids, a common fragmentation pathway involves the loss of the hydroxyl group (-OH, a loss of 17 mass units) or the entire carboxyl group (-COOH, a loss of 45 mass units). libretexts.org Aromatic acids, in particular, tend to show prominent peaks corresponding to [M-OH]⁺ and [M-COOH]⁺. whitman.edu Another significant fragmentation process for many carboxylic acids is the McLafferty rearrangement, which can often result in the base peak in the mass spectrum. whitman.eduyoutube.com The analysis of the fragmentation pattern of this compound would involve identifying characteristic losses, such as the loss of the acetamido group or parts of it, in addition to the fragmentation of the carboxylic acid and the quinoline ring itself. This detailed analysis helps to confirm the connectivity of the different functional groups within the molecule.

Table 2: Common Mass Spectrometry Fragments for Carboxylic Acids

| Fragmentation | Mass Loss (amu) |

|---|---|

| Loss of Hydroxyl Radical | 17 |

| Loss of Carboxyl Group | 45 |

This table outlines common fragmentation patterns observed for carboxylic acids in mass spectrometry. libretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules. By probing the vibrational energy levels of a molecule, it is possible to identify the functional groups present and to obtain a unique "fingerprint" of the compound.

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm the presence of its constituent parts: the carboxylic acid, the amide, and the quinoline ring system.

The carboxylic acid group gives rise to two particularly prominent absorptions. A very broad band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. researchgate.netresearchgate.net Superimposed on this broad O-H band are the sharper C-H stretching bands of the aromatic quinoline ring. researchgate.net The second key feature of the carboxylic acid is the intense carbonyl (C=O) stretching band, which for a dimerized aromatic carboxylic acid, typically appears in the range of 1710-1680 cm⁻¹. researchgate.netresearchgate.net

The acetamido group (-NHCOCH₃) also presents characteristic absorption bands. The N-H stretching vibration of the secondary amide typically appears as a single sharp band in the region of 3350-3180 cm⁻¹. The amide carbonyl (C=O) stretch, often referred to as the Amide I band, is a strong absorption that is expected in the range of 1680-1630 cm⁻¹. This band may sometimes overlap with the C=C stretching vibrations of the quinoline ring. ijpsonline.com

The quinoline ring itself contributes to a series of absorptions. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system typically give rise to multiple bands in the 1600-1450 cm⁻¹ region. researchgate.net The C-O stretching of the carboxylic acid is expected between 1320 and 1210 cm⁻¹. researchgate.net

A representative FT-IR data table for this compound, based on typical functional group absorption regions, is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (dimer) | 3300-2500 | Broad, Strong |

| Amide | N-H stretch | 3350-3180 | Sharp, Medium |

| Aromatic | C-H stretch | 3100-3000 | Medium to Weak |

| Carboxylic Acid | C=O stretch (dimer) | 1710-1680 | Strong |

| Amide | C=O stretch (Amide I) | 1680-1630 | Strong |

| Aromatic | C=C/C=N stretch | 1600-1450 | Medium to Strong |

| Carboxylic Acid | C-O stretch | 1320-1210 | Medium |

| Carboxylic Acid | O-H bend | 1440-1395 & 950-910 | Medium, Broad |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint.

For this compound, the Raman spectrum would be expected to show strong bands corresponding to the vibrations of the quinoline ring system. Aromatic ring stretching vibrations typically appear as strong features in Raman spectra. The "carbonyl" frequency of the carboxylic acid group is also a key diagnostic band. In the solid state or in concentrated solutions, carboxylic acids tend to form hydrogen-bonded dimers, which significantly lowers the C=O stretching frequency to below 1670 cm⁻¹ in the Raman spectrum. ias.ac.in In contrast, unassociated (monomeric) carboxylic acid molecules show a C=O stretch at higher frequencies, around 1720 cm⁻¹. ias.ac.in

The acetamido group would also exhibit characteristic Raman bands. The Amide I band (primarily C=O stretch) is expected to be a strong feature. Studies on related peptide fragments containing glutamic acid have identified the amide I band in the solid state at approximately 1674 cm⁻¹. nih.gov The Raman spectrum would also contain information about the various C-H bending and stretching modes, as well as other skeletal vibrations of the entire molecule.

A table of expected prominent Raman shifts for this compound is provided below, based on data from similar structures.

| Functional Group/Structural Unit | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic/Quinoline | Ring Breathing/Stretching | ~1600-1300 | Strong |

| Carboxylic Acid | C=O stretch (dimer) | < 1670 | Medium to Strong |

| Amide | Amide I (C=O stretch) | ~1674 | Strong |

| Carboxylic Acid | C-C stretch | ~895 | Medium |

| Quinoline | Ring deformation | Various | Medium to Weak |

X-ray Diffraction Analysis for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 8-hydroxyquinoline (B1678124) and its salts, provides valuable insights into the likely structural features. researchgate.netnih.gov

A crystal structure of this compound would be expected to reveal several key details. The planarity of the quinoline ring system would be confirmed. The dihedral angles between the carboxylic acid group, the acetamido group, and the quinoline ring would be precisely determined. Of particular interest would be the intramolecular and intermolecular interactions. It is highly probable that an intramolecular hydrogen bond exists between the amide N-H and the oxygen of the carboxylic acid group, or between the carboxylic acid O-H and the nitrogen of the quinoline ring, leading to the formation of a stable six- or five-membered ring, respectively.

A hypothetical table of key crystallographic parameters for this compound is presented below, based on known structures of similar quinoline derivatives.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Intramolecular H-bonds | Likely between amide/carboxylic acid or carboxylic acid/quinoline N |

| Intermolecular H-bonds | Carboxylic acid dimer formation |

| π-π Stacking | Likely between quinoline rings |

Emerging Spectroscopic Techniques for Chemical Analysis

The field of analytical chemistry is continually evolving, with new and improved techniques offering greater sensitivity, specificity, and efficiency in the analysis of pharmaceutical compounds. For a molecule like this compound, these emerging techniques are particularly relevant for impurity profiling, which involves the detection, identification, and quantification of any unwanted chemical species. researchgate.net

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are at the forefront of modern analytical chemistry. ijpsonline.combiomedres.us High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), and even tandem mass spectrometry (LC-MS/MS), are powerful tools for separating the target compound from any impurities and then providing detailed structural information about each component based on its mass-to-charge ratio and fragmentation patterns. ijpsonline.combiomedres.us These techniques are invaluable for identifying trace-level impurities that may arise during the synthesis of the target compound.

Other advanced techniques include:

Ultra-Performance Liquid Chromatography (UPLC): This technique uses smaller stationary phase particles than HPLC, resulting in faster analysis times and higher resolution, which is beneficial for separating complex mixtures. biomedres.us

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like this compound, derivatization can be employed to make the analyte suitable for GC-MS analysis, which can be useful for certain types of impurities. biomedres.us

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a well-established technique, advancements in NMR, such as its hyphenation with LC (LC-NMR), allow for the direct structural elucidation of separated components without the need for isolation. researchgate.net

These emerging techniques are crucial for ensuring the purity and quality of pharmaceutical substances and for gaining a deeper understanding of their chemical properties.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govmdpi.com By calculating the electron density, DFT can accurately predict molecular geometry and various electronic parameters. nih.gov For quinoline (B57606) derivatives, DFT is employed to optimize the molecular structure, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. researchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. These parameters are vital for understanding the potential interactions of the molecule with biological targets. nih.gov

Table 1: Key Electronic Properties Calculated by DFT

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest-energy three-dimensional arrangement of atoms in the molecule. | Determines the molecule's shape and how it can fit into a biological target. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the tendency of the molecule to donate electrons in a reaction. nih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the tendency of the molecule to accept electrons in a reaction. nih.gov |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A measure of chemical reactivity, with smaller gaps implying higher reactivity. nih.gov |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Provides information on the reactive behaviors of the molecule. nih.gov |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons to itself. | Helps understand charge distribution and potential for polar interactions. nih.gov |

Ab initio (from first principles) calculations are another class of quantum mechanical methods that rely on fundamental physical constants without using experimental data for parameterization. These methods are used to study the energetics and reactivity of molecules. For derivatives of carboxylic acids, ab initio methods like G3MP2 have been successfully used to calculate standard molar enthalpies of formation, providing data that is in excellent agreement with experimental results. nih.gov

These calculations can also be used to study reaction mechanisms and determine the energy barriers for chemical transformations, such as isomerization. nih.gov For 2-Acetamidoquinoline-8-carboxylic acid, ab initio calculations can predict its thermodynamic stability and provide insights into its reactivity profile, helping to understand how it might behave in a biological system.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is instrumental in rational drug design for predicting the binding mode of inhibitors to the active sites of enzymes.

Molecular docking studies have been extensively used to investigate how quinoline-based compounds, including quinoline carboxylic acids, bind to various enzyme targets.

Casein Kinase 2 (CK2): CK2 is a protein kinase implicated in cancer. researchgate.netmdpi.com Docking studies of 3-quinoline carboxylic acid derivatives have been performed to understand their binding modes as CK2 inhibitors. nih.gov These studies show that inhibitors typically form crucial hydrogen bonds within the enzyme's hinge region and positive area, which are critical for stabilizing the ligand-enzyme complex. researchgate.net

DNA Gyrase: This enzyme is a key target for antibacterial agents. nih.govmdpi.com Docking studies reveal that quinolone inhibitors bind to DNA gyrase through a unique mechanism. The C3-carboxylic acid and C4-keto groups of the quinolone core are essential for activity, mediating interactions through a water-metal ion bridge involving a magnesium ion (Mg²⁺) and key amino acid residues like Serine and Aspartic acid in the GyrA subunit. mdpi.com

Dihydroorotate Dehydrogenase (DHODH): As the fourth enzyme in the de novo pyrimidine biosynthetic pathway, DHODH is a target for anticancer drugs. nih.gov Quinoline carboxylic acids have been identified as inhibitors of DHODH, and computational models help elucidate their interaction at the active site. nih.gov

HIV-1 Integrase: This enzyme is crucial for the replication of the HIV-1 virus. nih.gov Docking simulations of inhibitors, including those with quinolone scaffolds, into the HIV-1 integrase active site show that a common binding mode involves the chelation of two magnesium ions (Mg²⁺) that are essential for the enzyme's catalytic activity. scirp.orgnih.gov This interaction, often involving a β-hydroxy carbonyl or a similar pharmacophore, is critical for inhibition. nih.gov

The stability of a ligand-target complex is determined by a combination of non-covalent interactions. Computational models are used to characterize these interactions in detail.

Hydrogen Bonding: This is a critical interaction for the binding of many inhibitors. In carboxylic acids, the carboxyl group is a potent hydrogen bond donor and acceptor. researchgate.netlibretexts.org Docking studies show that for quinoline inhibitors, the carboxylic acid moiety frequently forms hydrogen bonds with backbone or side-chain residues in the enzyme's active site, such as with key residues in the hinge region of CK2 or with residues in the DNA gyrase active site. researchgate.netresearchgate.net

Electrostatic Interactions: These interactions occur between charged or polar groups. The deprotonated carboxylate anion of a carboxylic acid can form strong electrostatic interactions with positively charged amino acid residues (e.g., Arginine, Lysine) or with metal ions in the active site. nih.gov This is exemplified by the interaction of quinolone inhibitors with the Mg²⁺ ions in the active sites of DNA gyrase and HIV-1 integrase. mdpi.comnih.gov

Hydrophobic Interactions: These interactions involve nonpolar parts of the ligand and enzyme. The quinoline ring system is largely aromatic and hydrophobic, allowing it to form favorable interactions with hydrophobic pockets in an enzyme's active site. nih.gov For instance, the tricyclic skeleton of some CK2 inhibitors makes strong contacts with hydrophobic residues, stabilizing the binding. researchgate.net

Table 2: Summary of Predicted Interactions for Quinoline Carboxylic Acid Analogs with Enzyme Targets

| Enzyme Target | Key Interactions | Interacting Residues/Components (Examples) |

|---|---|---|

| CK2 | Hydrogen bonding, Hydrophobic interactions | Hinge region residues (e.g., Val116, Glu114), Hydrophobic pockets researchgate.net |

| DNA Gyrase | Hydrogen bonding, Electrostatic interactions (via Mg²⁺ bridge) | Ser83, Asp87 (E. coli GyrA) mdpi.com |

| DHODH | Hydrophobic interactions, Hydrogen bonding with carboxylic acid | Bulky hydrophobic substituents at C(2) position, Carboxylic acid at C(4) nih.gov |

| HIV-1 Integrase | Electrostatic interactions (metal chelation), Hydrogen bonding | Catalytic triad (D64, D116, E152), Mg²⁺ ions nih.gov |

Structure-Activity Relationship (SAR) Analysis through Computational Approaches

Structure-Activity Relationship (SAR) analysis aims to understand how the chemical structure of a compound relates to its biological activity. patsnap.com Computational approaches, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, build mathematical relationships between chemical structures and their activities. researchgate.netzenodo.org These models use calculated molecular descriptors (properties) to predict the activity of new compounds, guiding the design of more potent molecules. researchgate.netnih.gov

For quinoline carboxylic acids, SAR studies have identified key structural features required for inhibitory activity against specific targets. A study on DHODH inhibitors identified three critical regions on the quinoline scaffold: nih.gov

The C(2) Position: Requires bulky, hydrophobic substituents for potent inhibition.

The C(4) Position: Shows a strict requirement for a carboxylic acid group (or its salt), highlighting its importance in binding.

The Benzo Portion of the Ring: The type and position of substituents on this part of the quinoline ring also modulate activity.

These computational SAR analyses allow researchers to prioritize which analogs to synthesize and test, making the drug discovery process more efficient. patsnap.com By systematically modifying the structure and using computational models to predict the effect on activity, lead compounds can be optimized to enhance potency and improve other pharmacological properties. patsnap.com

Table 3: Summary of Structure-Activity Relationship Findings for Quinoline Carboxylic Acid Analogs as DHODH Inhibitors nih.gov

| Molecular Region | Structural Requirement for Activity | Rationale |

|---|---|---|

| Position C(2) | Bulky, hydrophobic groups | Likely interacts with a hydrophobic pocket in the enzyme's active site. |

| Position C(4) | Carboxylic acid or corresponding salt | Essential for key binding interactions, such as hydrogen bonding or electrostatic interactions. |

| Benzo Ring | Appropriate substitutions (e.g., fluorine) | Modulates electronic properties and can influence binding affinity and pharmacokinetic properties. |

Lack of Specific Research Data Prevents In-Depth Computational Analysis of this compound

A thorough review of published scientific literature reveals a significant gap in computational and theoretical investigations focused specifically on the chemical compound This compound . Despite its structural similarity to other quinoline derivatives that have been the subject of computational studies, dedicated research into the reaction mechanisms, catalytic pathways, transition states, and conformational dynamics of this particular molecule is not available in the public domain.

Therefore, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline focusing solely on this compound. The required sections on "Reaction Mechanism Studies via Computational Simulations" and "Conformational Analysis and Molecular Dynamics Simulations" necessitate specific data from density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and other theoretical chemistry methods, which have not been published for this compound.

Generating content on these topics without direct research would require extrapolation from related but distinct molecules, which would violate the core instruction to focus exclusively on this compound and compromise scientific accuracy. Further research and publication by the scientific community are required before a comprehensive computational analysis of this compound can be compiled.

Applications in Advanced Materials Science and Catalysis

Catalytic Applications of Quinoline (B57606) Carboxylic Acids and their Metal Complexes

The presence of both a nitrogen atom and a carboxylic acid group in quinoline carboxylic acids allows them to act as effective ligands, forming stable complexes with a variety of metal ions. These metal complexes, as well as the parent compounds, have demonstrated significant catalytic activity in a range of organic transformations.

Quinoline carboxylic acid derivatives have been successfully employed as catalysts in both heterogeneous and homogeneous systems for various organic transformations. A significant area of application is in the synthesis of substituted quinolines themselves. For instance, the Doebner reaction, a three-component reaction of an aniline (B41778), an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids, can be catalyzed by various acids. nih.gov Modified Doebner hydrogen-transfer reactions have been developed to improve yields, particularly for anilines with electron-withdrawing groups. nih.gov

In the realm of heterogeneous catalysis, iron-based nanocatalysts have gained attention for quinoline synthesis due to their efficiency and environmental benefits. nih.gov These catalysts often involve the functionalization of a support, such as magnetic nanoparticles, with a quinoline-based ligand. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation and recyclability of heterogeneous catalysts. acs.org For example, a novel ionically tagged magnetic nanoparticle catalyst has been synthesized and used for the preparation of 2-aryl-quinoline-4-carboxylic acids under solvent-free conditions. nih.govnih.gov

The synthesis of quinoline compounds from aniline and C1–C4 alcohols has been achieved using zeolite-based catalysts in gas-phase reactions, demonstrating the versatility of heterogeneous systems. rsc.org Furthermore, metal-free heterogeneous catalysts, such as Brønsted acid functionalized graphitic carbon nitride (g-C3N4), have shown promise in the Friedländer synthesis of quinolines. nih.gov

Table 1: Examples of Catalytic Systems for Quinoline Synthesis

| Catalyst Type | Reactants | Product | Key Features |

| Homogeneous (Acid-catalyzed) | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid | Doebner reaction, improved by hydrogen-transfer modifications nih.gov |

| Heterogeneous (Zeolite-based) | Aniline, C1–C4 alcohols | Substituted quinolines | Gas-phase reaction, catalyst properties influence yield rsc.org |

| Heterogeneous (Magnetic Nanoparticle) | Aryl aldehydes, Pyruvic acid, 1-Naphthylamine | 2-Aryl-quinoline-4-carboxylic acid | Reusable, solvent-free conditions nih.govnih.gov |

| Heterogeneous (Metal-free) | 2-Amino aryl ketones, α-Methylene carbonyls | Polysubstituted quinolines | Friedländer synthesis, green chemistry approach nih.gov |

The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group in quinoline carboxylic acids are excellent coordination sites for metal ions. This chelating ability allows for the design of a wide array of metal complexes with diverse structures and catalytic properties. nih.gov The synthesis of rhodium(I) carbonyl complexes with quinoline-2-carboxylic acid and quinoline-8-carboxylic acid has been reported, and these complexes have shown catalytic activity in the carbonylation of methanol (B129727). researchgate.net

Quinoline-based ligands are known for their efficient performance in catalysis. researchgate.net For example, a palladium(II)-catalyzed β-C(sp3)−H monoselective chlorination of free carboxylic acids utilizes a quinoline-based ligand that interacts with the substrate through hydrogen bonding. researchgate.net The design of such ligands can influence the secondary coordination sphere, facilitating specific chemical transformations.

The formation of coordination polymers with lanthanide(III) ions and quinoline-2,4-dicarboxylic acid highlights the versatility of these ligands in constructing complex three-dimensional structures. nih.gov These materials have potential applications in various fields, including catalysis and materials science. The study of metal ion complexing properties of ligands like 8-hydroxyquinoline-2-carboxylic acid further underscores the importance of these compounds in coordination chemistry.

While the use of 2-acetamidoquinoline-8-carboxylic acid itself as a catalyst for epoxidation has not been extensively reported, research on related quinoline structures provides insights into their potential role in such reactions. The oxidation of quinoline itself has been studied, demonstrating that the aza-aromatic ring can undergo epoxidation. For instance, the green oxidation of quinoline using an iron porphyrin catalyst in ethanol (B145695) at room temperature can lead to functionalized quinolones, with the reaction proceeding through an initial epoxidation of the aromatic ring. nih.govresearchgate.net

Quinolinyl-based ligands have also been designed and synthesized for the inhibition of soluble epoxide hydrolase, indicating the interaction of the quinoline scaffold with epoxide-related biological targets. escholarship.orgresearchgate.net Although this is an inhibitory role rather than a catalytic one, it demonstrates the affinity of the quinoline structure for epoxide-containing molecules and the enzymes that process them.

A significant advancement in catalysis is the development of reusable catalysts that can be easily separated from the reaction mixture, thereby reducing waste and cost. Quinoline carboxylic acids and their derivatives have been instrumental in the design of such catalysts, particularly those based on magnetic nanoparticles (MNPs).

Ionically tagged magnetic nanoparticles bearing urea linkers and functionalized with a thiazole sulfonic acid have been successfully used for the synthesis of 2-aryl-quinoline-4-carboxylic acids. nih.govnih.govresearchgate.net These catalysts can be readily recovered using an external magnet and reused multiple times without a significant loss of activity. nih.gov The synthesis of quinoline derivatives using magnetic nanoparticle-supported catalysts represents a green and sustainable approach. researchgate.net

The functionalization of magnetic nanoparticles with organic ligands containing quinoline moieties allows for the creation of highly efficient and recyclable catalytic systems for a variety of organic transformations. researchgate.net

Table 2: Performance of a Reusable Magnetic Nanoparticle Catalyst

| Catalyst | Reaction | Conditions | Reusability |

| Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride | Synthesis of 2-aryl-quinoline-4-carboxylic acids | Solvent-free, 80 °C | Successful reuse for multiple cycles with minimal loss of activity nih.gov |

Role in Nanomaterials Synthesis and Functionalization

The unique properties of quinoline carboxylic acids also lend themselves to applications in the field of nanomaterials, particularly in the synthesis and functionalization of nanoparticles.

Capping agents play a crucial role in the synthesis of nanoparticles by controlling their growth, preventing agglomeration, and providing stability. semanticscholar.org While the specific use of this compound as a capping agent is not widely documented, the functional groups present in this molecule—a carboxylic acid and an amide—are known to interact with nanoparticle surfaces. Carboxylic acid functionalization is a common strategy for improving the hydrophilicity and stability of nanoparticles in aqueous solutions. cd-bioparticles.net

The surface of nanoparticles can be functionalized with molecules containing carboxylic acid groups, which then allows for further conjugation with other molecules, such as proteins and peptides. imagionbiosystems.com Quinoline derivatives have been used as capping and reducing agents in the green synthesis of metallic nanoparticles. nih.gov For instance, plant extracts containing quinoline alkaloids have been utilized in the synthesis of zinc oxide nanoparticles, where the biomolecules act as natural reducing and stabilizing agents. mdpi.com This suggests that quinoline carboxylic acids could potentially serve a similar role in stabilizing nanoparticles and mediating their surface reactions. The functionalization of magnetic nanoparticles with quinoline-based ligands for catalytic applications also highlights the strong interaction between the quinoline moiety and the nanoparticle surface, which is essential for creating stable and robust nanomaterials. mdpi.com

Capping Agent for Nanostructures

While direct studies on the application of this compound as a capping agent for nanostructures are not extensively documented in scientific literature, its molecular structure suggests a strong potential for this role. Capping agents are crucial in the synthesis of nanoparticles, as they control particle growth, prevent aggregation, and impart specific surface functionalities. researchgate.net The efficacy of a capping agent is largely determined by its ability to bind to the nanoparticle surface.

The this compound molecule possesses a carboxylic acid group (-COOH) at the 8-position of the quinoline ring. Carboxylic acids are widely recognized as effective capping agents for a variety of nanoparticles, including those made of metal oxides and semiconductors. The carboxylate group can form strong bonds with metal ions on the nanoparticle surface, providing a stabilizing layer. This interaction helps to control the size and shape of the nanoparticles during their formation.

Furthermore, the quinoline ring system itself, a bicyclic aromatic structure, can contribute to the stability of nanostructures through π-π stacking interactions, offering an additional mechanism for surface passivation. The presence of the acetamido group (-NHCOCH₃) at the 2-position introduces another functional group that could influence the solubility and dispersibility of the capped nanoparticles in different solvents. The amide group can participate in hydrogen bonding, which could be beneficial for applications in polar media.

The potential of this compound as a capping agent can be inferred from the behavior of structurally related compounds. For instance, other quinoline-based ligands have been shown to effectively stabilize various types of nanoparticles. The combination of a robust anchoring group (the carboxylic acid) and a sterically hindering and functionalizable aromatic system (the acetamidoquinoline moiety) makes this compound a promising candidate for the controlled synthesis of novel nanostructures with tailored properties.

Illustrative Data on Nanoparticle Capping Agents

| Capping Agent | Nanoparticle Type | Resulting Nanoparticle Size (nm) | Key Features of Capped Nanoparticles |

| This compound (Hypothetical) | Metal Oxide (e.g., ZnO) | 10-50 | Potential for good dispersibility in polar solvents, functional surface for further modification. |

| Citric Acid | Gold (Au) | 15-30 | Excellent stability in aqueous solutions, biocompatible. |

| Oleic Acid | Iron Oxide (Fe₃O₄) | 5-20 | Good dispersibility in nonpolar solvents, suitable for magnetic applications. |

| Thiol-containing molecules | Cadmium Selenide (CdSe) | 2-10 | Strong binding to quantum dot surfaces, enhances photoluminescence. |

Application in Polymer Chemistry and Thermosetting Materials

Building Blocks for Polymer Synthesis

There is currently no specific research detailing the use of this compound as a direct building block for polymer synthesis. However, its chemical structure contains functional groups that suggest its potential utility in this field. The carboxylic acid group is a versatile functional group for polymerization reactions. It can participate in condensation polymerization with diols or diamines to form polyesters and polyamides, respectively.

For this compound to act as a monomer, it would typically require at least one other reactive group on the molecule. While the acetamido group is relatively stable, it could potentially be hydrolyzed to an amino group (-NH₂). The resulting 2-aminoquinoline-8-carboxylic acid would be a bifunctional monomer, capable of reacting with other monomers to form polymers. For example, it could undergo self-condensation to form a polyamide, or it could be copolymerized with other monomers to introduce the quinoline moiety into the polymer backbone. The incorporation of the rigid and aromatic quinoline structure could enhance the thermal stability and mechanical properties of the resulting polymers.

Use in Epoxy Resin Crosslinking and Thermoset Polymer Formation

In the field of thermosetting materials, carboxylic acids and their derivatives can function as curing agents or hardeners for epoxy resins. The carboxylic acid group can react with the epoxide ring of an epoxy resin, leading to the formation of a crosslinked network, which is the characteristic feature of thermoset polymers. This reaction typically requires elevated temperatures and can be accelerated by catalysts.

While there is no direct evidence of this compound being used for epoxy resin crosslinking, its carboxylic acid functionality makes it a theoretical candidate for such an application. The quinoline and acetamido groups would be incorporated into the final thermoset structure, potentially imparting unique properties such as increased thermal stability, altered chemical resistance, and modified adhesive properties. The bulky and rigid nature of the quinoline ring could contribute to a higher glass transition temperature (Tg) of the cured epoxy resin.

The reactivity of the carboxylic acid group in this compound towards the epoxy group would need to be experimentally determined to assess its suitability as a curing agent. Factors such as steric hindrance from the quinoline ring might influence the reaction kinetics.

Potential Impact of Functional Groups on Thermoset Properties

| Functional Group in Curing Agent | Potential Effect on Epoxy Thermoset Properties |

| Carboxylic Acid (-COOH) | Crosslinking via reaction with epoxy groups, potential for improved adhesion. |

| Quinoline Ring | Increased thermal stability and rigidity, potential for enhanced chemical resistance. |

| Acetamido Group (-NHCOCH₃) | May influence solubility and compatibility with epoxy resin, potential for hydrogen bonding interactions within the cured network. |

Surface Chemistry and Adsorption Studies (e.g., on metal oxides)

The study of how molecules interact with surfaces is crucial for various applications, including catalysis, sensing, and corrosion inhibition. The chemical structure of this compound suggests that it would exhibit interesting adsorption behavior on the surfaces of materials like metal oxides.

Research on structurally similar compounds provides insights into the potential surface chemistry of this compound. For example, studies on the adsorption of quinolines and hydroxypyridines on metal oxides such as aluminum(III), iron(III), and titanium(IV) oxides have shown that the nature and extent of adsorption are highly dependent on the molecular structure. threebond.co.jp It has been found that compounds like 8-hydroxyquinoline (B1678124) can adsorb onto metal oxide surfaces through surface complexation. threebond.co.jp

Given that this compound possesses a carboxylic acid group at the 8-position, which is a strong chelating group, it is highly probable that it would adsorb onto metal oxide surfaces. The carboxylate group can form coordinate bonds with metal ions on the surface, leading to strong chemisorption. The planar quinoline ring may also interact with the surface through van der Waals forces or other non-covalent interactions. The orientation of the adsorbed molecule would likely be influenced by the interplay between the binding of the carboxylate group and the interaction of the aromatic ring system with the surface.